

Cdk-IN-2 solubility in DMSO and other solvents.

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Compound of Interest

Compound Name: Cdk-IN-2

Cat. No.: B1139451

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Application Notes and Protocols for Cdk-IN-2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, handling, and application of **Cdk-IN-2**, a potent and specific CDK9 inhibitor. The following protocols and data are intended to guide researchers in the effective use of this compound for both in vitro and in vivo studies.

Chemical and Physical Properties

Cdk-IN-2, also known as CDK inhibitor II, is a specific inhibitor of Cyclin-Dependent Kinase 9 (CDK9) with a high degree of potency. Understanding its fundamental properties is crucial for its proper handling and use in experimental settings.

Property	Value	Reference
Synonyms	CDK inhibitor II	[1][2]
Target	CDK9	[1][2]
IC ₅₀	< 8 nM	[1][2]
Molecular Formula	C ₁₈ H ₁₉ ClFN ₃ O ₂	[2]
Molecular Weight	363.81 g/mol	[2]
CAS Number	1269815-17-9	[2]
Appearance	Crystalline solid/powder	
Purity	≥99%	[1][2]

Solubility Data

The solubility of **Cdk-IN-2** has been determined in various solvents and formulation vehicles. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can reduce solubility, particularly in DMSO.[2]

Stock Solution Solubility

For creating high-concentration stock solutions for subsequent dilution.

Solvent	Concentration	Molarity (approx.)	Notes	Reference
DMSO	73 mg/mL	200.65 mM	Use fresh, anhydrous DMSO as moisture can reduce solubility.	[2]
Ethanol	73 mg/mL	200.65 mM	[2]	
Water	Insoluble	N/A	[2]	

In Vivo Formulation Solubility

These formulations are suitable for animal studies. It is recommended to prepare them fresh before each use.

Formulation Composition (v/v)	Concentration	Result	Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 3.25 mg/mL	Clear Solution	[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 3.25 mg/mL	Clear Solution	[1]
10% DMSO, 90% Corn Oil	≥ 3.25 mg/mL	Clear Solution	[1]
Carboxymethylcellulose sodium (CMC-Na) in Saline	≥ 5 mg/mL	Homogeneous Suspension	[2]

Experimental Protocols

Adherence to these protocols will help ensure the reproducibility and accuracy of experimental results.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration stock solution for long-term storage and subsequent dilution.

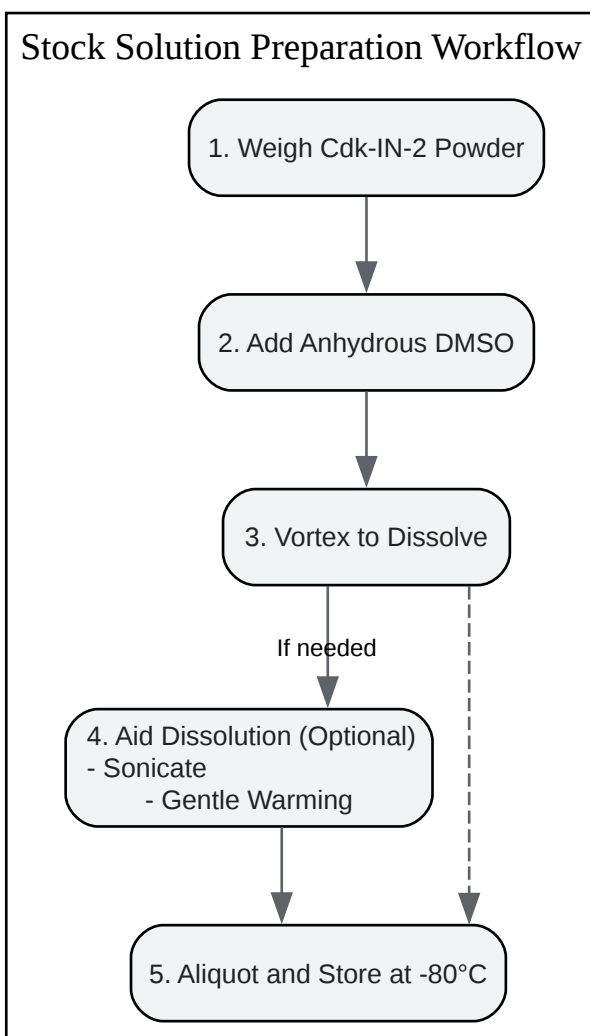
Materials:

- **Cdk-IN-2** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)

- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator or water bath (optional)

Procedure:

- Weighing: Accurately weigh the desired amount of **Cdk-IN-2** powder. For 1 mL of a 10 mM solution, weigh 3.64 mg of **Cdk-IN-2** (Molecular Weight = 363.81).
- Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the **Cdk-IN-2** powder.
- Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
- Aiding Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial for 5-10 minutes or gently warm it in a water bath (37°C).^{[1][2]} Visually inspect for complete dissolution before use.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.^[2] Store the aliquots as recommended in Section 5.



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Caption: Workflow for preparing **Cdk-IN-2** stock solution.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the dilution of the DMSO stock solution into aqueous media for cell culture experiments.

Procedure:

- Thawing: Thaw a single aliquot of the 10 mM **Cdk-IN-2** DMSO stock solution at room temperature.

- Serial Dilution: Perform serial dilutions of the stock solution into cell culture medium to achieve the desired final concentrations.
 - Important: To avoid precipitation, add the DMSO stock solution to the aqueous medium while vortexing. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to minimize solvent toxicity.
- Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium as used for the **Cdk-IN-2** treated samples.
- Application: Add the final working solutions (and vehicle control) to the cells and proceed with the experiment.

Protocol 3: Preparation of an In Vivo Formulation (PEG300/Tween-80 Method)

This protocol describes the preparation of a clear solution for oral or parenteral administration in animal models.

Materials:

- **Cdk-IN-2** powder
- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl, sterile)

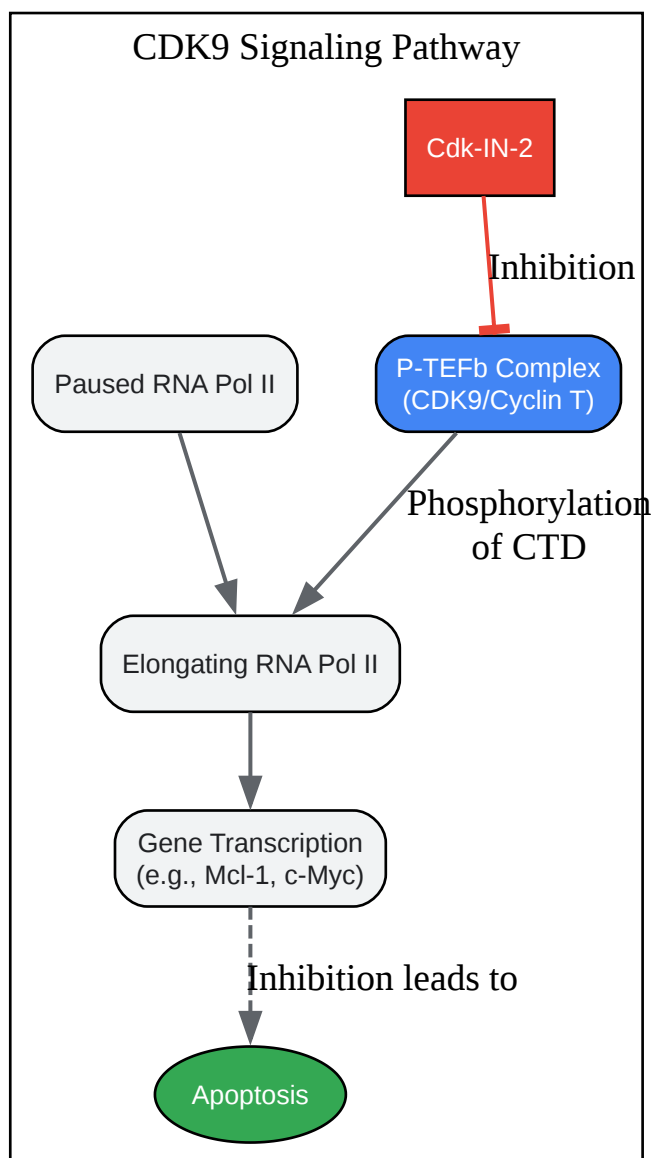
Procedure (to prepare 1 mL of a 3.25 mg/mL solution):[\[1\]](#)

- Initial Dissolution: Dissolve 3.25 mg of **Cdk-IN-2** in 100 μ L of DMSO.
- Add PEG300: Add 400 μ L of PEG300 to the solution and mix thoroughly.
- Add Tween-80: Add 50 μ L of Tween-80 and mix until the solution is homogeneous.

- Final Volume: Add 450 µL of saline to reach a final volume of 1 mL. Mix until a clear solution is obtained.
- Administration: The formulation should be used immediately after preparation.

Mechanism of Action and Signaling Pathway

Cdk-IN-2 functions as a highly specific inhibitor of CDK9. CDK9 is a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb plays a critical role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which releases it from promoter-proximal pausing and allows for productive transcriptional elongation. By inhibiting the kinase activity of CDK9, **Cdk-IN-2** prevents RNAPII phosphorylation, leading to a halt in transcription of short-lived mRNAs, including those encoding anti-apoptotic proteins like Mcl-1. This ultimately induces apoptosis in susceptible (e.g., cancer) cells.



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Caption: **Cdk-IN-2** inhibits the CDK9 kinase activity of the P-TEFb complex.

Storage and Stability

Proper storage is essential to maintain the activity and integrity of **Cdk-IN-2**.

- Solid Form: Store the powder at -20°C for up to 3 years.[2] It should be kept in a dry, dark place.

- Stock Solutions (in DMSO): Aliquot and store at -80°C for up to 1 year, or at -20°C for up to 1 month.^[2] Avoid repeated freeze-thaw cycles to prevent degradation and reduced solubility.^[2]

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References

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